molecular formula C29H31N3O B3061689 Win 62,577 novel non-peptide nk- CAS No. 138091-43-7

Win 62,577 novel non-peptide nk-

Cat. No.: B3061689
CAS No.: 138091-43-7
M. Wt: 437.6 g/mol
InChI Key: YBCYJDNOPAFFOW-XOAARHKISA-N
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Description

WIN 62,577: is a non-peptide compound known for its role as a neurokinin-1 (NK-1) receptor antagonist. It is chemically identified as 17-β-Hydroxy-17-α-ethynyl-δ-4-androstano[3,2-b]pyrimido[1,2-a]benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WIN 62,577 involves multiple steps, starting from readily available steroidal precursorsThe reaction conditions typically involve the use of strong bases and high temperatures to facilitate the cyclization and functionalization processes .

Industrial Production Methods: Industrial production of WIN 62,577 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: WIN 62,577 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized analogs .

Scientific Research Applications

WIN 62,577 has a wide range of scientific research applications, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

WIN 62,577 exerts its effects by binding to the NK-1 receptor, a G-protein-coupled receptor that is activated by the neuropeptide substance P. By antagonizing this receptor, WIN 62,577 inhibits the downstream signaling pathways that are typically activated by substance P. This includes the inhibition of intracellular calcium release and the suppression of various pro-inflammatory and pro-proliferative responses .

Comparison with Similar Compounds

Uniqueness of WIN 62,577: WIN 62,577 is unique due to its specific structural features, such as the ethynyl group at the 17-α position and the pyrimido[1,2-a]benzimidazole ring system. These features contribute to its high affinity and selectivity for the NK-1 receptor, distinguishing it from other similar compounds .

Properties

IUPAC Name

(3R,4S,7S,8R,11S,12R)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O/c1-4-29(33)14-12-22-20-10-9-19-15-24-18(16-27(19,2)21(20)11-13-28(22,29)3)17-32-25-8-6-5-7-23(25)30-26(32)31-24/h1,5-8,15,17,20-22,33H,9-14,16H2,2-3H3/t20-,21+,22+,27+,28+,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCYJDNOPAFFOW-XOAARHKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC5=NC6=NC7=CC=CC=C7N6C=C5C[C@]34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568483
Record name (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138091-43-7
Record name (3R,4S,7S,8R,11S,12R)-8-Ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.021,26]octacosa-1(28),15,17,19,21,23,25-heptaen-8-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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